molecular formula C8H6BrN3O B12465550 1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone

1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone

Cat. No.: B12465550
M. Wt: 240.06 g/mol
InChI Key: YEHVLLXCPCRJJV-UHFFFAOYSA-N
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Description

1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a bromine atom attached to the pyrazole ring, which is fused with a pyridine ring. The presence of the bromine atom and the ethanone group makes this compound a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Cyclization with Pyridine: The brominated pyrazole is then reacted with a pyridine derivative to form the fused pyrazolopyridine structure.

    Introduction of the Ethanone Group: Finally, the ethanone group is introduced through an acylation reaction using an appropriate acylating agent

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone can be compared with other pyrazolopyridine derivatives such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a versatile intermediate in various synthetic pathways.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

1-(5-bromopyrazolo[4,3-b]pyridin-1-yl)ethanone

InChI

InChI=1S/C8H6BrN3O/c1-5(13)12-7-2-3-8(9)11-6(7)4-10-12/h2-4H,1H3

InChI Key

YEHVLLXCPCRJJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=N1)N=C(C=C2)Br

Origin of Product

United States

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